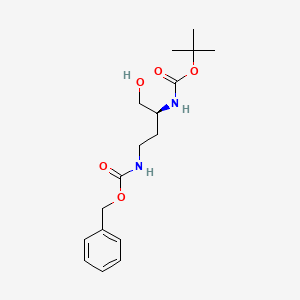

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(11-20)9-10-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMOCVXNGYHGJK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: A Chiral Building Block for Advanced Drug Discovery

CAS Number: 197892-14-1

Abstract: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, also known by its synonym Boc-Dab(Z)-ol, is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis.[1][2] Its unique bifunctional nature, featuring orthogonally protected amine groups and a primary alcohol, offers synthetic chemists precise control over molecular architecture. This guide provides an in-depth technical overview of its properties, a robust synthesis protocol, comprehensive characterization methods, and its critical applications in the development of novel therapeutics.

Introduction and Significance

This compound is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid. The strategic placement of two distinct amine-protecting groups, the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group, is central to its utility. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either amine group without affecting the other, a crucial feature in the stepwise assembly of complex molecules like peptides and peptidomimetics.[3]

The primary alcohol moiety adds another layer of synthetic versatility, enabling chain extension, esterification, or introduction of other functional groups. These structural features make it an invaluable intermediate for creating structurally diverse and biologically active compounds.[4] Its applications span from the synthesis of peptide-based drugs to the development of enzyme inhibitors and targeted therapies.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Reference |

| CAS Number | 197892-14-1 | [1][2] |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [1][2] |

| Molecular Weight | 338.40 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | 84 - 89 °C | Chem-Impex |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from structure |

| Synonyms | Boc-Dab(Z)-ol, Benzyl N-[(3S)-4-hydroxy-3-(tert-butoxycarbonylamino)butyl]carbamate | [1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding protected amino acid, (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH). This transformation can be accomplished using various reducing agents, with borane complexes being a common and effective choice.

Synthetic Pathway Overview

Step-by-Step Experimental Procedure

This protocol is based on established methods for the reduction of N-protected amino acids.

Materials:

-

(S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (Boc-L-Dab(Z)-OH)

-

N-Methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-2-(Boc-amino)-4-(Z-amino)butanoic acid (1 equivalent) in anhydrous THF.

-

Mixed Anhydride Formation: Cool the solution to -15 °C using an appropriate cooling bath. Add N-Methylmorpholine (1.1 equivalents) dropwise, ensuring the temperature remains below -10 °C. Following the addition, add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -15 °C. Stir the resulting mixture for 30 minutes at this temperature. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0 equivalents) in a small amount of water and add it to the reaction mixture at -15 °C. After the addition, allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Partition the mixture between ethyl acetate and water. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the Z group (aromatic protons at ~7.3 ppm and a singlet for the benzylic CH₂ at ~5.1 ppm), and the protons of the butanol backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc (~156 ppm) and Z (~157 ppm) groups, the aromatic carbons of the Z group, and the carbons of the butanol chain.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC.

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Purity | ≥98% |

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamates (~3300 cm⁻¹), C=O stretching of the carbamates (~1690 cm⁻¹), and O-H stretching of the alcohol (~3400 cm⁻¹).

Applications in Drug Development and Research

The unique structural features of this compound make it a valuable tool in several areas of pharmaceutical research.

Workflow in Peptide Synthesis

-

Peptide Synthesis: It serves as a non-canonical amino acid building block to introduce specific functionalities or conformational constraints into peptides, potentially enhancing their biological activity or stability.[3]

-

Drug Development: This compound is a precursor for the synthesis of complex heterocyclic scaffolds and other small molecules with therapeutic potential, including enzyme inhibitors and receptor ligands.[3]

-

Biotechnology and Medicinal Chemistry: It is utilized in the development of bioconjugates, where peptides or small molecules are linked to larger biomolecules for targeted drug delivery or diagnostic purposes.[3][4] Its role in medicinal chemistry is crucial for optimizing lead compounds to improve their efficacy and selectivity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly versatile and valuable chiral building block for researchers in organic synthesis, medicinal chemistry, and drug development. Its orthogonal protecting group strategy and inherent functionality provide a powerful platform for the creation of novel and complex molecules with significant therapeutic potential. The protocols and data presented in this guide are intended to support scientists in the effective application of this important synthetic intermediate.

References

-

Good Buy SHOP. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol).[Link]

Sources

An In-depth Technical Guide to the Synthesis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Abstract

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a pivotal chiral building block in contemporary organic synthesis, particularly valued in the fields of peptide synthesis and drug development.[1][2][3] Its structure, featuring orthogonally protected amino groups and a primary alcohol, offers exceptional versatility for the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the synthetic pathways to this compound, focusing on the strategic application of protecting groups, stereochemical control, and practical, field-proven experimental protocols. The content herein is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the successful synthesis and application of this important molecule.

Introduction: The Strategic Importance of this compound

The title compound, also known by the synonym Boc-Dab(Z)-ol, is a derivative of the non-proteinogenic amino acid (S)-2,4-diaminobutanoic acid (Dab).[2][4] Its significance stems from the differential protection of its two amino functionalities. The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while the γ-amino group is shielded by the hydrogenolysis-sensitive benzyloxycarbonyl (Z or Cbz) group.[5][6] This orthogonal protection scheme is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection and elaboration of one amino group without affecting the other.[5][7] This level of control is crucial in the stepwise assembly of peptides and other complex molecules where precise sequence and side-chain modification are paramount.[5][7]

The primary alcohol moiety further enhances the synthetic utility of this building block, enabling its incorporation into ester or ether linkages, or its oxidation to the corresponding aldehyde or carboxylic acid. These features make this compound a valuable precursor for the synthesis of peptidomimetics, enzyme inhibitors, and various bioactive molecules.[1]

Retrosynthetic Analysis and Core Synthetic Strategy

The most logical and widely adopted approach for the synthesis of this compound originates from a readily available chiral starting material, a strategy known as chiral pool synthesis.[][9] L-aspartic acid is an ideal precursor due to its inherent (S)-stereochemistry at the α-carbon and the presence of two carboxylic acid groups that can be differentially manipulated.

The general retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

This strategy hinges on three key transformations:

-

Orthogonal Protection of L-Aspartic Acid: Protection of the α-amino group with a Boc group and selective esterification of the two carboxylic acids.

-

Chemoselective Transformation of the γ-Carboxyl Group: Conversion of the γ-ester into a Z-protected amine.

-

Reduction of the α-Carboxyl Group: Reduction of the remaining carboxylic acid or its ester to the primary alcohol.

Detailed Synthetic Pathway and Experimental Protocols

This section details a reliable and scalable synthetic route starting from L-aspartic acid.

Step 1: Protection and Monoesterification of L-Aspartic Acid

The initial step involves the protection of the α-amino group of L-aspartic acid with a Boc group, followed by the formation of a monoester. This can be achieved in a two-step process.

Diagram of Workflow:

Caption: Workflow for the protection and monoesterification of L-aspartic acid.

Experimental Protocol: Synthesis of (S)-2-(Boc-amino)-4-methoxy-4-oxobutanoic acid [10]

-

Boc Protection: To a solution of L-aspartic acid (e.g., 26.6 g, 0.2 mol) in a suitable solvent mixture such as aqueous dioxane or THF/water, add a base like sodium bicarbonate or triethylamine.[10] Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the reaction mixture and extract the N-Boc-L-aspartic acid.

-

Mono-esterification: Dissolve the crude N-Boc-L-aspartic acid in methanol. Cool the solution to 0 °C and add thionyl chloride dropwise.[10] Allow the reaction to proceed to completion. The solvent is then removed under reduced pressure to yield the desired monoester.[10]

Step 2: Conversion of the γ-Carboxylic Acid to a Z-Protected Amine

This transformation is a critical step that introduces the second orthogonally protected amino group. A common method involves a Curtius rearrangement of an acyl azide intermediate, or reduction of an azide followed by protection. A more direct approach involves the reduction of the γ-carboxylic acid to an alcohol, conversion to an azide, and subsequent reduction and protection.

Experimental Protocol: From γ-Carboxylic Acid to Z-Protected Amine

-

Mixed Anhydride Formation: Dissolve the monoester from the previous step in anhydrous THF and cool to -15 °C. Add N-methylmorpholine followed by isobutyl chloroformate to form the mixed anhydride.

-

Azide Formation: Treat the mixed anhydride solution with an aqueous solution of sodium azide.

-

Curtius Rearrangement and Trapping: The resulting acyl azide is then carefully heated in the presence of benzyl alcohol to induce the Curtius rearrangement, directly forming the Z-protected amine.

Step 3: Reduction of the α-Ester to the Primary Alcohol

The final step is the selective reduction of the α-methyl ester to the primary alcohol. This must be done under conditions that do not affect the Boc or Z protecting groups.

Diagram of Reduction Step:

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. fiveable.me [fiveable.me]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Boc-Dab(Z)-ol

This guide provides a comprehensive overview of the synthesis and characterization of (R)-tert-butyl (4-hydroxy-1-(((benzyloxy)carbonyl)amino)butan-2-yl)carbamate, commonly referred to as Boc-D-Dab(Z)-ol. This valuable building block is integral to the fields of peptide synthesis and medicinal chemistry, serving as a crucial intermediate in the development of novel therapeutic agents and complex bioactive peptides.[1] Its unique structure, featuring orthogonal Boc and Z protecting groups and a terminal hydroxyl moiety, allows for selective chemical modifications and strategic incorporation into larger molecules.[1]

This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure successful synthesis, purification, and validation of this compound.

The Strategic Importance of Boc-Dab(Z)-ol

In the intricate architecture of peptide-based therapeutics, every building block is chosen for its specific contribution to the final molecule's structure and function. Boc-D-Dab(Z)-ol is particularly noteworthy for several reasons:

-

Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group protects the α-amine, while the benzyloxycarbonyl (Z) group protects the γ-amine. The Boc group is labile under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), whereas the Z group is typically removed via catalytic hydrogenation.[2][3] This orthogonality is fundamental in solid-phase and solution-phase peptide synthesis, as it allows for the selective deprotection and elongation of the peptide chain at specific sites.

-

Chiral Integrity: The "D" configuration of the diaminobutyric acid (Dab) backbone is often incorporated to enhance peptide stability against enzymatic degradation, a critical factor in improving the in-vivo half-life of drug candidates.

-

Functional Handle for Modification: The primary alcohol (-ol) functional group is the key feature of this derivative. Unlike its carboxylic acid precursor, the hydroxyl group opens up a different set of chemical possibilities. It can be oxidized to an aldehyde for subsequent reactions, esterified to attach linkers or payloads, or used in etherification reactions, making it a versatile anchor point for bioconjugation or the synthesis of peptidomimetics.[1]

Synthesis Pathway: From Carboxylic Acid to Alcohol

The most direct and reliable method for preparing Boc-D-Dab(Z)-ol is through the selective reduction of its corresponding carboxylic acid, Boc-D-Dab(Z)-OH. While various reducing agents can accomplish this, the mixed anhydride method followed by reduction with sodium borohydride (NaBH₄) is a widely adopted and highly controlled procedure that minimizes side reactions and is well-suited for amino acid derivatives.

The causality behind this choice is rooted in controlling reactivity. Direct reduction of a carboxylic acid often requires harsh reagents like borane (BH₃) or lithium aluminum hydride (LAH), which can be less selective and may compromise the protecting groups. Converting the carboxylic acid to a mixed anhydride activates it, making it susceptible to reduction by the much milder and more manageable NaBH₄.

Visualizing the Synthetic Workflow

Caption: Workflow for the reduction of Boc-D-Dab(Z)-OH to Boc-D-Dab(Z)-ol.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to create the optimal conditions for the desired transformation while enabling straightforward purification.

Materials:

-

Boc-D-Dab(Z)-OH (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Methylmorpholine (NMM) (1.1 eq)

-

Isobutyl Chloroformate (1.1 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve Boc-D-Dab(Z)-OH (1.0 eq) in anhydrous THF. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive mixed anhydride intermediate.

-

Activation: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice/salt). Add N-Methylmorpholine (1.1 eq) dropwise, followed by the slow, dropwise addition of isobutyl chloroformate (1.1 eq). The low temperature is essential to maintain control over the exothermic reaction and prevent side product formation. Stir the reaction mixture at -15°C for 30 minutes to ensure complete formation of the mixed anhydride.

-

Reduction: In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold deionized water. Add this aqueous NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0°C. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). The aqueous washes remove unreacted salts and water-soluble byproducts.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil/solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.

-

Final Product: Evaporate the solvent from the pure fractions to yield Boc-D-Dab(Z)-ol as a white crystalline powder.[1] Store the final compound at 0-8°C to ensure long-term stability.[1]

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and structural integrity of the synthesized Boc-D-Dab(Z)-ol.

Visualizing the Characterization Workflow

Caption: Standard workflow for the analytical validation of Boc-D-Dab(Z)-ol.

Analytical Data Summary

The data presented below are typical specifications for high-quality Boc-D-Dab(Z)-ol.

| Parameter | Technique | Specification | Reference |

| Chemical Formula | - | C₁₇H₂₆N₂O₅ | [1] |

| Molecular Weight | - | 338.39 g/mol | [1] |

| Purity | HPLC | ≥ 99% | [1] |

| Mass (M+H)⁺ | ESI-MS | Expected: 339.19 | Calculated |

| Appearance | Visual | White crystalline powder | [1] |

| Melting Point | Melting Point Apparatus | 81 - 91 °C | [1] |

| Optical Rotation | Polarimetry | [α]D²⁰ = +28 ± 1° (c=1, MeOH) | [1] |

| ¹H NMR | NMR Spectroscopy | Conforms to structure | - |

Standard Operating Protocols for Characterization

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Purpose: To determine the purity of the final compound.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Expected Result: A single major peak with an area percentage of ≥ 99%.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology: Utilize an electrospray ionization (ESI) source in positive ion mode. The sample is analyzed using the same or a similar LC method as described for purity analysis.

-

Expected Result: A base peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 339.2.

C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the molecule.

-

Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆.

-

Expected Chemical Shifts (δ, ppm) in CDCl₃ (Estimated):

-

~7.35 ppm: Multiplet, 5H (Aromatic protons of the Z group).

-

~5.10 ppm: Singlet, 2H (-CH₂- of the Z group).

-

~5.0-5.5 ppm: Broad signals, 2H (NH protons of Boc and Z carbamates).

-

~3.6-3.8 ppm: Multiplet, 3H (-CH-NHBoc and -CH₂-OH).

-

~3.2-3.4 ppm: Multiplet, 2H (-CH₂-NHZ).

-

~1.5-1.8 ppm: Multiplet, 2H (β-CH₂ of the Dab backbone).

-

~1.45 ppm: Singlet, 9H (tert-butyl protons of the Boc group).

-

Conclusion

The synthesis and characterization of Boc-D-Dab(Z)-ol via the mixed anhydride reduction pathway is a robust and reproducible method that yields a high-purity product. The detailed protocols and characterization data provided in this guide serve as a validated framework for researchers in peptide chemistry and drug discovery. Adherence to these methodologies ensures the production of a reliable, well-characterized building block, which is the cornerstone of synthesizing complex and therapeutically relevant molecules.

References

-

Boc / Bzl Solid Phase Synthesis. Sunresin, [Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Introduction

This technical guide provides an in-depth exploration of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. As a crucial chiral building block in synthetic organic chemistry, this compound's precise structural verification is paramount. Researchers, scientists, and drug development professionals will find this guide essential for quality control, reaction monitoring, and the comprehensive structural elucidation of this and structurally related molecules.[1]

Overview of this compound: Structure and Significance

This compound, also known as Boc-Dab(Z)-ol, is a derivative of diaminobutyric acid featuring two distinct amine protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Z or Cbz) group.[1] This differential protection allows for selective deprotection and subsequent derivatization, making it a valuable intermediate in the synthesis of peptides, enzyme inhibitors, and other complex bioactive molecules.[1] Its stereochemistry and functional group arrangement are critical to its utility in pharmaceutical development.

The Role of ¹H NMR in Structural Elucidation and Quality Control

¹H NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a compound like this compound, ¹H NMR serves as an indispensable tool to:

-

Confirm the presence of key functional groups (Boc, Z, primary alcohol).

-

Verify the integrity of the carbon backbone.

-

Assess diastereomeric and enantiomeric purity.

-

Ensure the absence of residual solvents or synthetic impurities.

Objectives of this Guide

This document aims to provide a complete framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. We will cover theoretical predictions of the spectrum, practical experimental protocols, and a detailed guide to spectral assignment.

Theoretical ¹H NMR Spectral Analysis

A proactive analysis of the expected ¹H NMR spectrum is the cornerstone of efficient and accurate interpretation. By dissecting the molecule's structure, we can predict the chemical shifts, splitting patterns, and coupling constants for each proton.

Molecular Structure and Proton Environments

The structure of this compound is shown below with protons systematically labeled for discussion. The presence of a chiral center at C2 renders the adjacent methylene protons at C1, C3, and C4 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

Caption: Labeled structure of this compound.

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its electronic environment. Electronegative atoms (O, N) and unsaturated groups (aromatic rings, carbonyls) deshield nearby protons, causing their signals to appear at higher chemical shifts (downfield).[2][3]

| Protons | Predicted δ (ppm) | Rationale |

| Boc-group | ~1.4 | The nine equivalent protons of the tert-butyl group are in a shielded, aliphatic environment, characteristically appearing as a sharp singlet.[4] |

| H3a, H3b | 1.6 - 1.9 | These methylene protons are on a standard alkyl chain, but will be slightly deshielded by the adjacent C2 and C4 carbons which are bonded to nitrogen. |

| OH | 2.0 - 5.0 (broad s) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet due to rapid chemical exchange.[5][6] |

| H4a, H4b | 3.1 - 3.4 | These protons are adjacent to the Z-protected nitrogen, causing a significant downfield shift. |

| H1a, H1b | 3.5 - 3.8 | Protons on a carbon adjacent to a hydroxyl group are deshielded and typically appear in this range.[6] |

| H2 | 3.8 - 4.2 | This methine proton is deshielded by both the adjacent Boc-protected nitrogen and the C1-hydroxyl group. |

| Z-group (CH₂) | ~5.1 | The benzylic protons of the Z-group are deshielded by the adjacent oxygen and the aromatic ring, appearing as a characteristic singlet.[4] |

| NH (Boc & Z) | 5.0 - 8.0 (broad) | Amide and carbamate NH protons are deshielded and their signals are often broad. The chemical shifts are highly dependent on solvent and hydrogen bonding.[4][5] |

| Z-group (Aromatic) | 7.2 - 7.4 | The five protons on the phenyl ring of the Z-group will appear in the typical aromatic region.[7] |

Predicted Spin-Spin Splitting Patterns (Multiplicity)

Spin-spin coupling, which results in the splitting of a signal into multiple peaks (multiplicity), arises from the magnetic influence of non-equivalent protons on adjacent carbons. The multiplicity is predicted by the 'n+1 rule', where 'n' is the number of neighboring non-equivalent protons.[8]

-

Boc-group (9H): Singlet (s), no adjacent protons.

-

Z-group CH₂ (2H): Singlet (s), no adjacent protons.

-

Z-group Aromatic (5H): Multiplet (m), complex splitting from ortho, meta, and para protons.

-

H2 (1H): Multiplet (m). It is coupled to H1a, H1b, H3a, and H3b.

-

H1a, H1b (2H total): Each will appear as a doublet of doublets (dd) or part of a complex multiplet. They are coupled to each other (geminal coupling) and to H2 (vicinal coupling).

-

H3a, H3b (2H total): Complex multiplets (m). They are coupled to each other, to H2, and to H4a and H4b.

-

H4a, H4b (2H total): Multiplets (m). They are coupled to each other and to H3a and H3b.

-

OH, NH protons: Typically appear as broad singlets due to rapid exchange, which decouples them from adjacent protons.[6][8] In very pure, anhydrous solvents, coupling may be observed.

Predicted Coupling Constants (J)

Coupling constants (J-values), measured in Hertz (Hz), quantify the magnitude of the spin-spin interaction and are independent of the spectrometer's magnetic field strength.[8]

| Coupling Type | Description | Expected J-value (Hz) |

| ²J | Geminal (protons on the same carbon) | 10 - 15 Hz (e.g., H1a-H1b) |

| ³J | Vicinal (protons on adjacent carbons) | 6 - 8 Hz for free-rotating alkyl chains (e.g., H2-H3a).[8][9] |

Experimental Protocol: Data Acquisition

Scientific integrity demands a robust and reproducible experimental protocol. The causality behind each choice, from solvent to instrument parameters, is critical for obtaining a high-quality spectrum.

Materials and Equipment

-

This compound (≥99% purity)[1]

-

High-quality 5 mm NMR tubes, clean and dry[10]

-

Deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆)

-

Glass Pasteur pipettes and bulbs

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

Solvent Selection

The choice of solvent is the most critical experimental parameter. The solvent must fully dissolve the analyte to form a homogeneous solution, be chemically inert, and its residual proton signals should not overlap with analyte signals.[11]

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules.[10] However, the polar alcohol and amide functional groups may lead to limited solubility or significant hydrogen bonding, potentially broadening OH and NH signals.

-

Methanol-d₄ (CD₃OD): Excellent for polar compounds and facilitates proton exchange.[12] This is a strong choice, but be aware that the labile OH and NH protons will exchange with the deuterium from the solvent, causing their signals to disappear from the spectrum.

-

DMSO-d₆: An excellent polar, aprotic solvent that often slows down the exchange rate of OH and NH protons, allowing them to appear as sharper signals and sometimes even show coupling to adjacent protons.

Recommendation: DMSO-d₆ is often the optimal choice for this molecule as it provides good solubility and preserves the labile proton signals, aiding in complete structural assignment.

Sample Preparation: A Self-Validating System

This protocol ensures a homogenous, contaminant-free sample, which is essential for high-quality data.

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry small vial.[13]

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[10]

-

Homogenization: Gently vortex the vial until the solid is completely dissolved. Visually inspect against a bright light to ensure no particulate matter remains. The absence of solids is critical as they can degrade the magnetic field homogeneity (shimming).[12][13]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality NMR tube.

-

Labeling: Clearly label the NMR tube with the compound identifier and your notebook reference number.[10]

NMR Instrument Parameters

While optimal parameters can vary between instruments, the following provides a solid starting point for a standard ¹H experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Angle | 30-45 degrees | Provides a good signal-to-noise ratio without saturating the sample, allowing for shorter relaxation delays. |

| Acquisition Time | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |

| Relaxation Delay (d1) | 1-2 seconds | Allows protons to return to their equilibrium state between pulses. |

| Number of Scans | 8-16 | Sufficient for a sample of this concentration to achieve a good signal-to-noise ratio. |

| Spectral Width | 0-12 ppm | A standard range that encompasses most organic protons. |

D₂O Exchange Experiment

This is a definitive method for identifying the signals from labile protons (-OH, -NH).

-

Acquire a standard ¹H NMR spectrum as described above.

-

Remove the NMR tube from the spectrometer.

-

Add one drop of deuterium oxide (D₂O) to the tube.

-

Cap the tube and shake gently to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Result: The signals corresponding to the OH and NH protons will either disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[14]

Spectral Interpretation and Data Analysis

Interpreting the spectrum is a logical process of deduction, integrating all the available data: chemical shift, integration, multiplicity, and coupling constants.

Assigning the Resonances: A Step-by-Step Approach

-

Identify Solvent and TMS: Locate the residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm) and the TMS reference at 0 ppm (if used).

-

Assign "Easy" Singlets: The most straightforward signals to assign are the sharp singlets. The large singlet at ~1.4 ppm integrating to 9H is unequivocally the Boc group. The singlet at ~5.1 ppm integrating to 2H is the benzylic CH₂ of the Z-group.[4]

-

Assign the Aromatic Region: The multiplet between 7.2-7.4 ppm, integrating to 5H, belongs to the phenyl ring of the Z-group.

-

Identify Labile Protons: Compare the pre- and post-D₂O exchange spectra. The peaks that disappear are the OH and two NH protons.

-

Assign the Backbone: This is the most complex region. Use the predicted chemical shifts and coupling patterns.

-

The most downfield non-labile proton on the backbone should be H2 (~3.8-4.2 ppm) due to deshielding from two sides.

-

The protons on the carbon bearing the hydroxyl group, H1a/H1b , should be in the 3.5-3.8 ppm range.

-

The protons adjacent to the Z-protected amine, H4a/H4b , will be around 3.1-3.4 ppm.

-

The most upfield backbone protons will be H3a/H3b at ~1.6-1.9 ppm.

-

-

Confirm with 2D NMR: For unambiguous assignment, especially of the diastereotopic methylene protons, advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. COSY will show which protons are coupled to each other, confirming the connectivity of the backbone.

Workflow for Spectral Assignment

The logical flow of assigning the ¹H NMR spectrum can be visualized as follows:

Caption: Logical workflow for ¹H NMR spectral assignment.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of chemical shift theory and coupling phenomena allows for a predictive approach to spectral analysis. By following robust experimental protocols for sample preparation and data acquisition, a high-quality, interpretable spectrum can be reliably obtained. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently use ¹H NMR for the structural verification and quality assessment of this important synthetic building block, ensuring the integrity of their downstream applications in drug discovery and development.

References

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. (URL used for general NMR principles of amino alcohols, specific link not available) [Referenced for general principles, similar to content in[15]]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Duke NMR Center Coupling constants [sites.duke.edu]

- 10. How To [chem.rochester.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the precise structural characterization of chiral building blocks is paramount. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is a valuable synthetic intermediate, possessing two distinct amine protecting groups and a primary alcohol, rendering it a versatile scaffold for the synthesis of complex molecules such as peptidomimetics and enzyme inhibitors. The unequivocal confirmation of its structure and stereochemistry is a critical quality control step, for which Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool.

This in-depth technical guide provides a comprehensive framework for the ¹³C NMR analysis of this compound. Moving beyond a simple data report, this document, intended for researchers, scientists, and drug development professionals, delves into the rationale behind spectral interpretation, outlines a robust experimental protocol, and offers insights grounded in established spectroscopic principles. Our approach is designed to be a self-validating system, ensuring both technical accuracy and practical applicability in a research and development setting.

I. Predicted ¹³C NMR Chemical Shifts: A Rationale-Driven Approach

The power of ¹³C NMR lies in its ability to resolve each unique carbon environment within a molecule, providing a distinct signal for every non-equivalent carbon atom. For this compound, we anticipate a total of 13 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbons of the butanol backbone and the nine carbons of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups.

The predicted chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard, are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups, the inductive effects of neighboring substituents, and data from analogous structures.[1][2][3] The subsequent discussion provides a detailed justification for each assignment, fostering a deeper understanding of the structure-spectrum correlation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Butanol Backbone | ||

| C1 (-CH₂OH) | 63 - 67 | Attached to a hydroxyl group, this primary alcohol carbon is significantly deshielded.[2] |

| C2 (-CH(NHBoc)-) | 50 - 55 | This methine carbon is bonded to the electron-withdrawing Boc-protected amine, causing a downfield shift. |

| C3 (-CH₂-) | 30 - 35 | A standard methylene carbon in an aliphatic chain. |

| C4 (-CH₂NHZ) | 40 - 45 | This methylene carbon is attached to the Z-protected amine, experiencing a downfield shift due to the electronegative nitrogen and the carbonyl group of the Z-protecting group.[2] |

| Boc Protecting Group | ||

| C=O (Boc) | 155 - 157 | The carbonyl carbon of the Boc group is a characteristic quaternary carbon signal in this downfield region.[1] |

| -C(CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group is also significantly deshielded. |

| -C(CH₃)₃ (Boc) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal in the aliphatic region.[1] |

| Z Protecting Group | ||

| C=O (Z) | 156 - 158 | Similar to the Boc carbonyl, the Z-group carbonyl carbon resonates in the downfield region. |

| -CH₂-Ph (Z) | 66 - 68 | The benzylic methylene carbon is deshielded by the adjacent oxygen and the aromatic ring. |

| Phenyl (Z) - C (ipso) | 136 - 138 | The quaternary carbon of the phenyl ring attached to the benzylic CH₂O- group. |

| Phenyl (Z) - CH (ortho, meta, para) | 127 - 129 | The protonated carbons of the aromatic ring typically appear in this range. Due to free rotation, the ortho and meta carbons may be equivalent, leading to fewer than four distinct signals for the aromatic ring. |

II. Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon a meticulously executed experimental protocol. The following step-by-step methodology is designed to ensure reproducible and reliable results.

A. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its solvent signal appearing around 39.52 ppm. It is crucial to note that solvent choice can influence chemical shifts.

-

Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration ensures an adequate signal-to-noise ratio without causing significant viscosity-related line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small amount can be added directly to the sample, or the residual solvent peak can be used as a secondary reference.

B. NMR Instrument Parameters (Based on a 400 MHz Spectrometer)

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 1.5 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. Quaternary carbons, such as the carbonyls and the Boc tert-butyl quaternary carbon, have longer relaxation times. A longer delay is crucial for their quantitative observation, although for routine characterization, a shorter delay is often sufficient.

-

Number of Scans (NS): 1024 - 4096 scans. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

-

Spectral Width (SW): 0 - 220 ppm. This range is sufficient to encompass all expected carbon signals.

-

Temperature: 298 K (25 °C).

C. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the entire spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

III. Structural Verification with DEPT Spectroscopy

To further solidify the carbon assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT is a powerful technique that differentiates between CH, CH₂, and CH₃ groups, while quaternary carbons are absent.

-

DEPT-90: This experiment will only show signals for methine (CH) carbons. In our target molecule, a single signal corresponding to C2 is expected.

-

DEPT-135: This experiment will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. We expect positive signals for C2 and the Boc methyl carbons, and negative signals for C1, C3, C4, and the Z-group benzylic carbon.

The combination of the standard proton-decoupled ¹³C NMR spectrum and the DEPT-90 and DEPT-135 spectra allows for the unambiguous assignment of each carbon in the butanol backbone and the protecting groups.

IV. Visualization of the Molecular Structure and Analytical Workflow

To provide a clear visual representation of the molecule and the analytical process, the following diagrams are provided.

Figure 2: Experimental workflow for the ¹³C NMR analysis.

V. Conclusion: Ensuring Confidence in Molecular Identity

The ¹³C NMR analysis of this compound, when approached with a combination of predictive understanding and rigorous experimental technique, provides an unambiguous confirmation of its molecular structure. By following the detailed protocol and interpretive rationale outlined in this guide, researchers can confidently verify the identity and purity of this key synthetic intermediate. The integration of DEPT spectroscopy further enhances the certainty of spectral assignments, embodying a self-validating system of analysis. This comprehensive approach to structural elucidation is fundamental to maintaining the high standards of scientific integrity and quality required in the fields of chemical research and drug development.

References

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

Hiraga, Y., et al. (2021). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 2(1), 36-51. [Link]

-

Magritek. Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. [Link]

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

PubChem. 4-Amino-1-butanol. [Link]

-

PubChem. 4-Amino-2-butanol. [Link]

-

SpectraBase. 4-Amino-2-butanol. [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol for Pharmaceutical R&D

Introduction: The Strategic Importance of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in Modern Drug Discovery

This compound, a chiral amino alcohol with orthogonally protected amine functionalities, represents a critical building block in the lexicon of medicinal chemistry and peptide synthesis. Its structure, featuring a primary alcohol, a Boc-protected amine at the stereogenic center, and a Z-protected terminal amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The tert-butyloxycarbonyl (Boc) group, known for its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions, allows for selective deprotection and subsequent elaboration at the C2 position.[1][2][3] Concurrently, the benzyloxycarbonyl (Z) group provides robust protection for the terminal amine, which can be cleaved under different, typically hydrogenolytic, conditions. This differential protection scheme is fundamental to its utility in the stepwise assembly of peptidomimetics, constrained peptides, and other chiral ligands designed to interact with specific biological targets.[1][4]

The strategic application of this intermediate is frequently seen in the development of novel therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions.[1][4] Given its role as a foundational component in the synthesis of high-value drug candidates, the quality, purity, and reliability of the this compound supply chain are of paramount importance. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, evaluating, and implementing this crucial reagent in their research and development workflows.

Commercial Supplier Landscape: A Comparative Analysis

The selection of a suitable commercial supplier for this compound requires a multi-faceted evaluation that extends beyond mere price and availability. Factors such as purity, batch-to-batch consistency, available characterization data, and the supplier's quality management system are critical considerations. The following table summarizes key information for several prominent suppliers of this compound.

| Supplier | Product Name/Synonym | CAS Number | Purity Specification | Available Quantities |

| Chem-Impex | This compound / Boc-Dab(Z)-ol | 197892-14-1 | ≥ 99.9% (chiral HPLC)[5] | Inquire |

| J&K Scientific | This compound | 197892-14-1 | Not specified | Inquire |

| US Biological Life Sciences | This compound / Boc-Dab(Z)-ol | 197892-14-1 | Highly Purified[6] | 250mg, 500mg, 1g, 2g, 5g[6] |

| Santa Cruz Biotechnology | This compound | 197892-14-1 | Not specified | Inquire |

Note: The information presented is based on publicly available data and is subject to change. It is imperative to contact the suppliers directly for the most current product specifications and availability.

Workflow for Supplier Qualification and Incoming Quality Control

A robust internal process for qualifying new suppliers and verifying the quality of each incoming batch of this compound is essential to mitigate risks in the drug development pipeline. The following diagram illustrates a recommended workflow.

Caption: Workflow for supplier qualification and incoming quality control of this compound.

In-Depth Technical Guide to Quality Control and Analytical Verification

It is incumbent upon the end-user to perform a comprehensive suite of analytical tests to confirm the identity, purity, and chiral integrity of this compound. The supplier's Certificate of Analysis (CoA) should be viewed as a starting point, not a substitute for internal verification.

Identity Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. The proton NMR spectrum should exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the Z group (aromatic protons and a benzylic singlet), and the diastereotopic protons of the butanol backbone. The carbon-13 NMR will corroborate the presence of all expected carbon environments. The spectra should be free of significant unassigned signals.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, typically as the protonated species [M+H]⁺. This provides a high degree of confidence in the elemental composition.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing chemical purity. A gradient method using a C18 column with a mobile phase of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The purity is determined by the area percentage of the main peak. It is crucial to develop a method that can resolve potential impurities, such as starting materials or by-products from the synthesis.

Chiral Purity Determination

The enantiomeric excess (e.e.) is a critical quality attribute for this chiral building block, as the presence of the undesired (R)-enantiomer can have significant consequences in downstream applications, potentially leading to diastereomeric impurities that are difficult to separate and may have different biological activities.

-

Chiral HPLC: This is the gold standard for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating enantiomers of amino alcohols.[7][8] Method development may be required to achieve baseline separation of the (S) and (R) enantiomers. Both normal-phase and reverse-phase chiral HPLC methods can be explored. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Experimental Protocol: Chiral HPLC Method Development for this compound

-

Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives.

-

Mobile Phase Screening (Normal Phase):

-

Start with a mobile phase of hexane/isopropanol or hexane/ethanol in various ratios (e.g., 90:10, 80:20).

-

If separation is not achieved, small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution.

-

-

Mobile Phase Screening (Reverse Phase):

-

If normal phase is unsuccessful, screen reverse-phase conditions using a mobile phase of acetonitrile/water or methanol/water.

-

-

Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

-

Quantification: Integrate the peak areas of the (S) and (R) enantiomers. The enantiomeric excess (% e.e.) is calculated as: [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex chiral molecules in the pharmaceutical industry. The success of research and development programs that utilize this intermediate is intrinsically linked to the quality and purity of the starting material. By implementing a rigorous supplier qualification process and a comprehensive in-house analytical verification program, researchers can ensure the integrity of their synthetic pathways and the reliability of their scientific outcomes. This proactive approach to quality control is a cornerstone of sound scientific practice and efficient drug development.

References

-

J&K Scientific LLC. This compound | 197892-14-1. [Link]

-

Generic Supplier Platform. (S-2-(Boc-amino)-4-(Z-amino)-1-butanol. [Link]

-

Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

-

Cenmed Enterprises. 4-(z-amino)-1-butanol >=98.0%. [Link]

-

Journal of Chromatographic Science. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... [Link]

-

Medium. (2024). Exploring 4-(Boc-amino)-1-butanol: Properties and Applications. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

SpringerLink. (2018). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. [Link]

-

The Journal of Organic Chemistry. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound suppliers USA [americanchemicalsuppliers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Methodological & Application

The Strategic Incorporation of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol in Solid-Phase Peptide Synthesis: A Guide to Advanced Peptidomimetic Design

Abstract

The pursuit of novel peptide-based therapeutics with enhanced stability, conformational rigidity, and unique functionalities necessitates the incorporation of non-natural building blocks. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol, a chiral amino alcohol featuring orthogonally protected amino groups, stands out as a versatile synthon for advanced solid-phase peptide synthesis (SPPS). The acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group allow for selective deprotection and subsequent modification, enabling sophisticated molecular architectures such as side-chain cyclized peptides, N-terminal modifications, and peptide-small molecule conjugates. This guide provides an in-depth exploration of the strategic use of this building block, complete with detailed protocols, mechanistic insights, and application-focused workflows for researchers at the forefront of drug discovery.

Introduction: The Rationale for Bifunctional Scaffolds in Peptide Synthesis

Standard solid-phase peptide synthesis (SPPS) excels at the linear assembly of proteinogenic amino acids. However, to overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and conformational flexibility, chemists often turn to peptidomimetics.[1] The incorporation of building blocks like this compound introduces key advantages. Its diamino functionality allows for the creation of lactam bridges, which can conformationally constrain a peptide sequence, often leading to increased receptor affinity and stability.[2] The primary alcohol offers a further point for modification or conjugation.

The core utility of this molecule lies in the orthogonality of its protecting groups.[3] Orthogonal protection is a strategy where multiple protecting groups can be removed selectively under distinct reaction conditions without affecting the others.[4] In this case:

-

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid - TFA).[]

-

The Z (Cbz) group is stable to acid but is readily cleaved by catalytic hydrogenolysis.[4]

This two-dimensional protection scheme allows for precise, stepwise manipulation of the peptide structure on the solid support.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is crucial for its successful application.

| Property | Value | Source(s) |

| Chemical Name | (S)-tert-butyl (1-hydroxy-4-((((benzyloxy)carbonyl)amino)methyl))butan-2-yl)carbamate | |

| Common Synonym | Boc-Dab(Z)-ol | [6] |

| CAS Number | 197892-14-1 | |

| Molecular Formula | C₁₇H₂₆N₂O₅ | [7] |

| Molecular Weight | 338.40 g/mol | [7] |

| Appearance | White crystalline powder | [7] |

| Storage Conditions | 0 - 8 °C | [7] |

Core Methodologies and Protocols

The incorporation of this compound into a peptide sequence can be approached in two primary ways: coupling through its Boc-protected amine to a resin-bound peptide C-terminus, or anchoring the molecule to the resin via its hydroxyl group.

Workflow 1: Coupling to a Growing Peptide Chain

This is the most common application, where the building block is added as a non-natural amino acid analogue within a sequence. The primary alcohol is generally sufficiently unreactive under standard peptide coupling conditions and does not require protection.

Caption: Workflow for coupling the building block.

Protocol 3.1.1: Standard Coupling of this compound

This protocol assumes a standard Fmoc-based SPPS workflow leading up to the coupling of the amino alcohol.

-

Resin Preparation: Start with the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) that has a free N-terminal amine, following standard Fmoc deprotection (20% piperidine in DMF) and subsequent washing steps.

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol, 101.5 mg) and an activating agent such as HOBt (1-hydroxybenzotriazole, 3 eq., 0.3 mmol, 40.5 mg) in N,N-dimethylformamide (DMF, ~2 mL).

-

Coupling Reagent Addition: Add a carbodiimide coupling reagent such as DIC (N,N'-diisopropylcarbodiimide, 3 eq., 0.3 mmol, 47 µL) to the activation mixture. Allow to pre-activate for 5-10 minutes.

-

Coupling to Resin: Add the activated amino alcohol solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive, extend the coupling time.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride/DIEA/DMF).

Application Workflow: On-Resin Side-Chain Cyclization

A primary application of this building block is the synthesis of lactam-bridged cyclic peptides. This involves incorporating the amino alcohol, extending the peptide chain from its newly introduced N-Boc amine, and then cyclizing with the side-chain Z-protected amine.

Caption: Workflow for on-resin side-chain cyclization.

Protocol 3.2.1: Selective On-Resin Deprotection of the Boc Group

-

Resin Preparation: Start with the resin-bound peptide incorporating the this compound moiety. Wash thoroughly with DCM and dry briefly under vacuum.

-

Deprotection Cocktail: Prepare a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.

-

Boc Cleavage: Treat the resin with the TFA/DCM solution for 30 minutes at room temperature with gentle agitation.[8]

-

Washing: Drain the TFA solution and wash the resin extensively with DCM (5x) to remove residual acid.

-

Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 minutes) to neutralize the newly formed trifluoroacetate salt of the amine.[9]

-

Final Wash: Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for peptide chain elongation from the newly deprotected amine.

Protocol 3.2.2: Selective On-Resin Deprotection of the Z (Cbz) Group

This step is performed after the peptide chain has been fully assembled.

-

Resin Preparation: Swell the fully assembled peptide-resin in a suitable solvent such as DMF or a mixture of DMF/MeOH.

-

Catalyst Addition: Add a palladium catalyst, typically 10% Pd/C (palladium on carbon), to the resin suspension (approx. 0.1 eq by weight relative to the resin).

-

Hydrogen Source: For small-scale synthesis, catalytic transfer hydrogenation is often safer and more convenient than using hydrogen gas.[10] Add a hydrogen donor such as 1,4-cyclohexadiene (10-20 equivalents) to the reaction mixture.

-

Reaction: Agitate the suspension at room temperature. The reaction is typically complete within 2-4 hours. Monitor by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to confirm the loss of the Z group.

-

Catalyst Removal: Wash the resin extensively with DMF to remove the hydrogen donor and any soluble byproducts. The palladium catalyst remains with the resin beads and is typically washed away in subsequent steps.

Protocol 3.2.3: On-Resin Lactam Bridge Formation

This protocol follows the selective deprotection of the Z group and the deprotection of a side-chain carboxyl group (e.g., from an Asp or Glu residue) elsewhere in the peptide sequence.

-

Resin Preparation: Start with the peptide-resin containing a free side-chain amine (from the Dab(Z)-ol unit) and a free side-chain carboxylic acid. Ensure the resin is well-swollen in DMF.

-

Cyclization Cocktail: In a separate vial, dissolve a coupling reagent such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 3 eq.) and HOBt (3 eq.) in DMF.

-

Base Addition: Add DIEA (6 eq.) to the resin suspension, followed immediately by the coupling reagent solution.

-

Cyclization Reaction: Agitate the mixture at room temperature for 6-24 hours. The high dilution effect of the solid support favors intramolecular cyclization over intermolecular dimerization.[11]

-

Monitoring and Washing: Monitor the reaction for completion by LC-MS analysis of a cleaved sample. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Final Cleavage: The cyclized peptide can now be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to yield the final product.[12]

Alternative Strategy: Anchoring via the Hydroxyl Group

For synthesizing C-terminally modified peptides where the butanol hydroxyl remains as the terminus, the building block can be anchored to the resin. The Mitsunobu reaction is a powerful method for this purpose, converting the alcohol into a good leaving group in situ for reaction with a carboxylate-functionalized resin (e.g., Merrifield resin after conversion to the carboxylic acid).[13][14]

Protocol 4.1: Anchoring to Carboxy-functionalized Resin via Mitsunobu Reaction

-

Resin Preparation: Start with a carboxy-functionalized resin (e.g., Carboxypolystyrene or pre-hydrolyzed Merrifield resin). Swell the resin in a suitable solvent like THF.

-

Reagent Solution: In a separate flask, dissolve this compound (2 eq. relative to resin capacity) and triphenylphosphine (PPh₃, 3 eq.) in anhydrous THF.

-

Reaction Initiation: Cool the solution to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (3 eq.) dropwise.[15]

-

Anchoring: Add the reagent mixture to the swollen resin and allow the reaction to proceed at room temperature for 12-24 hours.

-

Washing: After the reaction, wash the resin extensively with THF, DCM, and MeOH to remove triphenylphosphine oxide and other byproducts. The resin is now ready for SPPS, starting with the selective deprotection of the Boc group.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex peptidomimetics. Its orthogonal protecting groups provide chemists with precise control over the synthetic route, enabling the construction of conformationally constrained cyclic peptides and other modified structures. The protocols outlined in this guide, based on established principles of solid-phase peptide synthesis, offer a robust framework for researchers to explore the vast potential of this synthon in developing next-generation peptide-based drugs and molecular probes. Future applications will likely see this and similar building blocks used in the creation of more intricate architectures, including bicyclic peptides and branched constructs for multivalent targeting.

References

- Dembinski, R. (2017). Mitsunobu Reaction in Nucleoside Chemistry. Current Organic Chemistry, 21(12), 1058-1077.

- Albericio, F., & Carpino, L. A. (1997). Coupling and protecting groups in solid-phase peptide synthesis. Methods in Enzymology, 289, 104-126.

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- White, J. M., & Tunoori, A. R. (2005). The Mitsunobu Reaction. In Comprehensive Organic Functional Group Transformations II (Vol. 2, pp. 145-183). Elsevier.

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Roy, P., & Gilon, C. (2014). Recent trends in peptide backbone cyclization. Drug Discovery Today: Technologies, 11, 43-52.

- Sani, M. A., & Separovic, F. (2016). How to make peptides more effective: A review on the preparation and biological activity of stapled peptides. International journal of molecular sciences, 17(5), 705.

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Akaji, K., Hayashi, Y., Kiso, Y., & Kuriyama, N. (2005). On-resin cyclization of peptide thioesters to lactams. Journal of the American Chemical Society, 127(16), 5792-5793.

-

Solid-Phase Peptide Synthesis. (n.d.). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Frontiers. Retrieved from [Link]

- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194-4196.

- Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.

- Giri, R. S., Roy, S., Dolai, G., Manne, S. R., & Mandal, B. (2020). FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. Chemistry–A European Journal, 26(10), 2174-2178.

-

Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]

- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292-299.

- Zhang, W., & He, X. P. (2013). Synthesis of cyclic peptides. Accounts of chemical research, 46(11), 2481-2492.

- Limal, D., Briand, J. P., Dalbon, P., & Jolivet-Reynaud, C. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. Journal of peptide research, 52(2), 121-129.

- Serra, G., Posada, L., & Hojo, H. (2020). Three Methods for Peptide Cyclization Via Lactamization. In Peptide and Protein Engineering (pp. 147-160). Humana, New York, NY.

- Anwer, M. K., & Spatola, A. F. (1980). An advantageous method for the rapid removal of protecting groups from synthetic peptides by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.

-

KnE Publishing. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. Retrieved from [Link]

-

Biotage. (2023). Can I make head-to-tail macrocycles on-resin? Retrieved from [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Dong, G., Teo, P., Wickens, J. R., & Baran, P. S. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 6. Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

Application Notes & Protocols: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol as a Versatile Chiral Building Block

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol. This chiral building block is distinguished by its vicinal amino alcohol core and, most critically, the presence of two orthogonally protected amine functionalities. We will explore the underlying principles of this orthogonal strategy and provide detailed, field-tested protocols for selective deprotection and subsequent functionalization, enabling the streamlined synthesis of complex molecular architectures for pharmaceutical and biotechnological applications.

Introduction: The Strategic Advantage of Orthogonal Protection